3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt
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Overview
Description
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is also known as MRS2578, and it is a selective antagonist of the P2Y6 receptor.
Mechanism Of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt involves its selective binding to the P2Y6 receptor. This binding prevents the activation of the receptor by its natural ligands, including UDP-glucose and UDP. This inhibition of the P2Y6 receptor has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt include its ability to inhibit the P2Y6 receptor, which has been shown to have anti-inflammatory and anti-tumor effects. It has also been shown to have a protective effect on the brain by reducing inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt in lab experiments include its selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor in various physiological processes. Its anti-inflammatory and anti-tumor effects also make it a potential candidate for the development of new drugs for the treatment of various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the use of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt in scientific research. These include its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It can also be used as a tool to study the role of the P2Y6 receptor in various physiological processes, including inflammation, immune response, and cell proliferation. Further studies are needed to determine its safety and efficacy in humans and to develop new drugs based on its anti-inflammatory and anti-tumor effects.
Synthesis Methods
The synthesis method of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt involves the reaction between 2-methoxyaniline and 3-pyridinecarboxylic acid. The reaction is carried out in the presence of N,N-dimethylformamide (DMF) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction mixture is then purified by column chromatography to obtain the final product.
Scientific Research Applications
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt has found potential use in various scientific research applications. It has been used as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cell proliferation. It has also been used as a tool to study the role of the P2Y6 receptor in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
134828-49-2 |
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Product Name |
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino)-2-methyl-, monosodium salt |
Molecular Formula |
C15H14N3NaO4 |
Molecular Weight |
323.28 g/mol |
IUPAC Name |
sodium;5-carbamoyl-6-(2-methoxyanilino)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H15N3O4.Na/c1-8-9(15(20)21)7-10(13(16)19)14(17-8)18-11-5-3-4-6-12(11)22-2;/h3-7H,1-2H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1 |
InChI Key |
IEGLCZJKLJBAST-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NC2=CC=CC=C2OC.[Na+] |
SMILES |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NC2=CC=CC=C2OC.[Na+] |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NC2=CC=CC=C2OC.[Na+] |
Other CAS RN |
134828-49-2 |
synonyms |
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((2-methoxyphenyl)amino )-2-methyl-, monosodium salt |
Origin of Product |
United States |
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